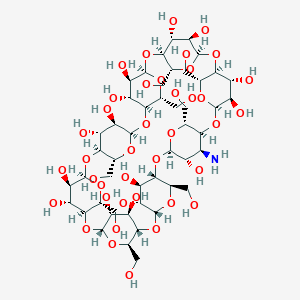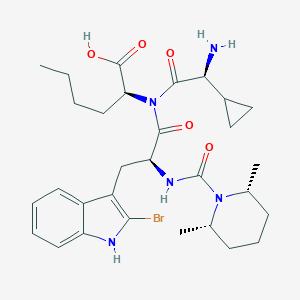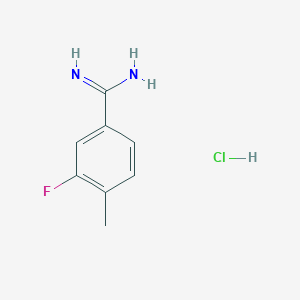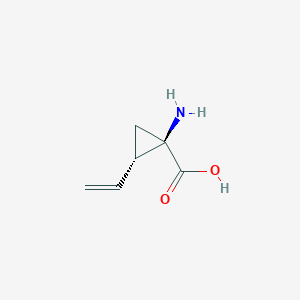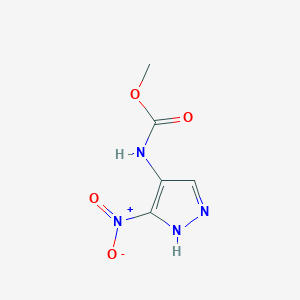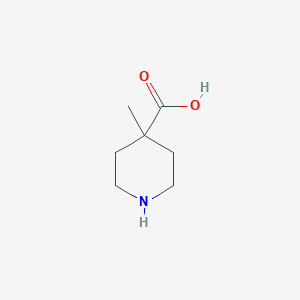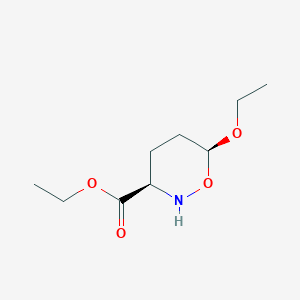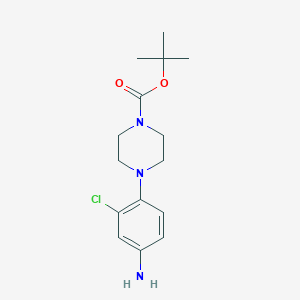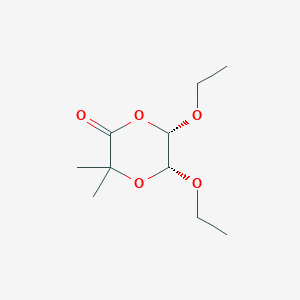
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is commonly used as a solvent in various industries such as food, pharmaceutical, and cosmetic. Ethyl lactate is considered a green solvent due to its low toxicity, biodegradability, and low environmental impact. In recent years, it has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate is not well understood. However, it is believed to act as a polar solvent due to its ability to dissolve polar and nonpolar compounds. It has a high dielectric constant, which allows it to solvate ions and polar molecules. It also has a low boiling point, which makes it suitable for low-temperature reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate. However, it is considered a safe solvent with low toxicity and low environmental impact. It has been approved by the FDA as a food additive and is generally recognized as safe (GRAS).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl lactate has several advantages for lab experiments. It is a green solvent with low toxicity and low environmental impact. It is also a polar solvent that can dissolve both polar and nonpolar compounds. However, it has some limitations. It has a low boiling point, which limits its use in high-temperature reactions. It also has a low flash point, which makes it flammable and requires proper handling and storage.
Zukünftige Richtungen
There are several future directions for the use of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate in scientific research. One direction is the development of new applications in biotechnology, materials science, and environmental science. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate.
Synthesemethoden
Ethyl lactate can be synthesized through the esterification reaction between lactic acid and ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions, and the product can be purified through distillation or solvent extraction.
Wissenschaftliche Forschungsanwendungen
Ethyl lactate has been studied for its potential applications in various fields such as biotechnology, materials science, and environmental science. In biotechnology, it has been used as a solvent for the extraction and purification of proteins and enzymes. In materials science, it has been used as a solvent for the synthesis of nanoparticles and as a plasticizer for biodegradable polymers. In environmental science, it has been studied as a potential biofuel and as a solvent for the removal of pollutants from wastewater.
Eigenschaften
CAS-Nummer |
184761-16-8 |
|---|---|
Produktname |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
GVLFVFPZDHRGRN-JGVFFNPUSA-N |
Isomerische SMILES |
CCO[C@@H]1[C@@H](OC(C(=O)O1)(C)C)OCC |
SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Kanonische SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Synonyme |
1,4-Dioxan-2-one,5,6-diethoxy-3,3-dimethyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




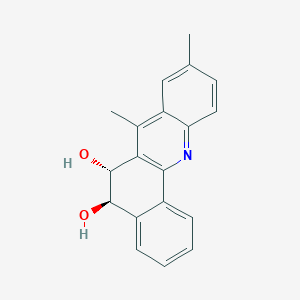

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
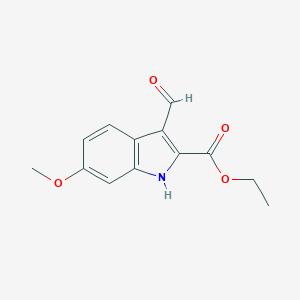
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
